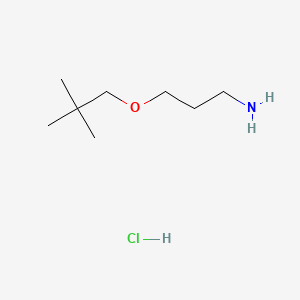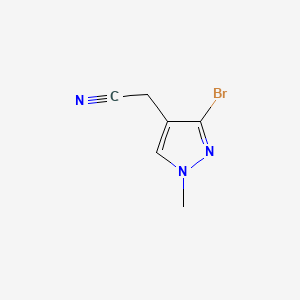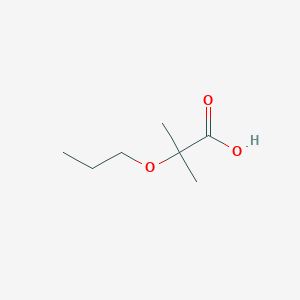![molecular formula C10H15BrO2 B13463317 2-Bromo-1-{1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one](/img/structure/B13463317.png)
2-Bromo-1-{1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-{1,3,3-trimethyl-2-oxabicyclo[21. This compound features a bromine atom attached to a bicyclic structure, which includes an oxabicyclohexane ring system. The presence of the bromine atom and the unique bicyclic structure contribute to its reactivity and potential utility in various chemical processes.
Métodos De Preparación
The synthesis of 2-Bromo-1-{1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one can be achieved through several routes. One common method involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce bicyclic structures with high stereoselectivity. Additionally, the compound can be synthesized through radical bromination reactions, where a bromine source such as N-bromosuccinimide is used in the presence of a radical initiator . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-Bromo-1-{1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cyclization and Ring-Opening Reactions: The bicyclic structure allows for cyclization reactions, and the oxabicyclohexane ring can be opened under specific conditions.
Common reagents used in these reactions include N-bromosuccinimide for bromination, various nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Bromo-1-{1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-{1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one involves its interaction with molecular targets through its bromine atom and bicyclic structure. The bromine atom can participate in electrophilic substitution reactions, while the bicyclic structure provides a rigid framework that can interact with specific enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar compounds to 2-Bromo-1-{1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one include other brominated bicyclic compounds and oxabicyclohexane derivatives. For example:
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane: This compound has a similar bicyclic structure but differs in the ring size and substitution pattern.
2-Bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane: Another brominated compound with a different core structure and applications.
The uniqueness of 2-Bromo-1-{1,3,3-trimethyl-2-oxabicyclo[21
Propiedades
Fórmula molecular |
C10H15BrO2 |
|---|---|
Peso molecular |
247.13 g/mol |
Nombre IUPAC |
2-bromo-1-(1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone |
InChI |
InChI=1S/C10H15BrO2/c1-8(2)10(7(12)4-11)5-9(3,6-10)13-8/h4-6H2,1-3H3 |
Clave InChI |
NFOLLKNAYVVIRS-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2(CC(C2)(O1)C)C(=O)CBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amino}azetidine-3-carboxylate, trifluoroacetic acid](/img/structure/B13463252.png)

![7-(Methoxymethyl)-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B13463276.png)
![(3S)-1-[(2R)-azetidine-2-carbonyl]pyrrolidin-3-ol hydrochloride](/img/structure/B13463279.png)
![Tert-butyl 6-(6-{2-[ethyl(propan-2-yl)carbamoyl]-4-fluorophenoxy}-1,2,4-triazin-5-yl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13463285.png)


amine hydrochloride](/img/structure/B13463293.png)

![6-Azido-1-oxaspiro[3.3]heptane](/img/structure/B13463323.png)


